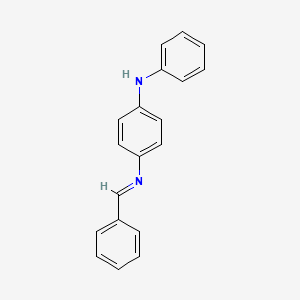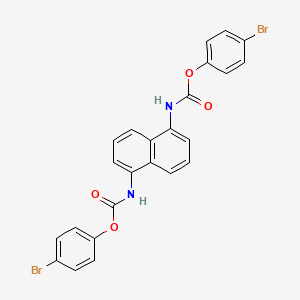
p-Phenylenediamine, N-benzylidene-N'-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Phenylenediamine, N-benzylidene-N’-phenyl-: is an organic compound derived from p-phenylenediamine. It is characterized by the presence of a benzylidene group attached to one of the nitrogen atoms and a phenyl group attached to the other nitrogen atom. This compound is used in various industrial applications, including as an intermediate in the synthesis of dyes and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Phenylenediamine, N-benzylidene-N’-phenyl- typically involves the condensation reaction between p-phenylenediamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of p-Phenylenediamine, N-benzylidene-N’-phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions:
Oxidation: p-Phenylenediamine, N-benzylidene-N’-phenyl- can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the benzylidene or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of conductive polymers.
Biology:
- Investigated for its potential use in biosensors due to its redox properties.
Medicine:
- Explored for its potential as an antioxidant in pharmaceutical formulations.
Industry:
- Utilized in the production of high-performance polymers and resins.
作用机制
The mechanism of action of p-Phenylenediamine, N-benzylidene-N’-phenyl- involves its redox properties. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It interacts with molecular targets such as enzymes and proteins, modulating their activity through oxidation-reduction processes.
相似化合物的比较
p-Phenylenediamine: A precursor to p-Phenylenediamine, N-benzylidene-N’-phenyl-.
N-Phenyl-p-phenylenediamine: Another derivative with similar applications but different substituents.
Uniqueness:
- The presence of both benzylidene and phenyl groups in p-Phenylenediamine, N-benzylidene-N’-phenyl- imparts unique redox properties and reactivity compared to its analogs.
- Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
14992-79-1 |
|---|---|
分子式 |
C19H16N2 |
分子量 |
272.3 g/mol |
IUPAC 名称 |
4-(benzylideneamino)-N-phenylaniline |
InChI |
InChI=1S/C19H16N2/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)21-18-9-5-2-6-10-18/h1-15,21H |
InChI 键 |
YCUPSYRIOCNWFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11552877.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11552879.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide (non-preferred name)](/img/structure/B11552889.png)
![(3E)-N-(3-bromophenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B11552890.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11552896.png)
![3,4,5-trimethoxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11552901.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chloro-6-iodophenol](/img/structure/B11552905.png)
![2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol](/img/structure/B11552918.png)
![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11552919.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11552923.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol](/img/structure/B11552931.png)
![N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11552940.png)
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B11552950.png)
